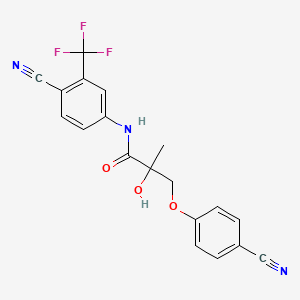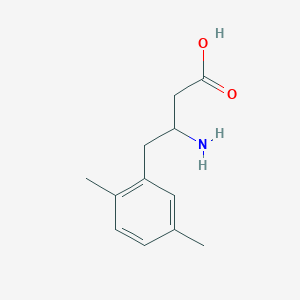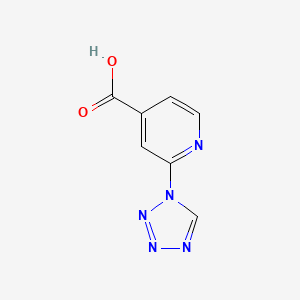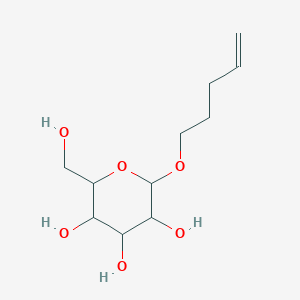
ErbB2 Inhibitor II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ErbB2 Inhibitor II is a small molecule inhibitor primarily used to control the biological activity of the ErbB2 receptor, also known as human epidermal growth factor receptor 2. This receptor is part of the epidermal growth factor receptor family, which plays a crucial role in the regulation of cell growth and differentiation. This compound is widely used in research and therapeutic applications, particularly in the study and treatment of cancers where ErbB2 is overexpressed .
Preparation Methods
The synthesis of ErbB2 Inhibitor II involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a triazole core, followed by the introduction of various substituents to achieve the desired biological activity. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
ErbB2 Inhibitor II undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its biological activity, as they regulate the activation and inhibition of the ErbB2 receptor. Common reagents used in these reactions include kinase inhibitors and phosphatase inhibitors. The major products formed from these reactions are phosphorylated or dephosphorylated forms of the ErbB2 receptor .
Scientific Research Applications
ErbB2 Inhibitor II has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of receptor activation and inhibition. In biology, it is used to investigate the role of ErbB2 in cell signaling pathways. In medicine, this compound is used in the development of targeted therapies for cancers that overexpress ErbB2, such as breast cancer and gastric cancer. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic strategies .
Mechanism of Action
ErbB2 Inhibitor II exerts its effects by binding to the ErbB2 receptor and inhibiting its kinase activity. This prevents the receptor from undergoing autophosphorylation, which is necessary for its activation. By inhibiting the activation of the ErbB2 receptor, this compound disrupts downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include the ErbB2 receptor itself and various downstream signaling proteins involved in the PI3K/AKT and MAPK pathways .
Comparison with Similar Compounds
ErbB2 Inhibitor II is unique in its ability to selectively inhibit the ErbB2 receptor without affecting other members of the epidermal growth factor receptor family. Similar compounds include trastuzumab, pertuzumab, lapatinib, and trastuzumab-emtansine. These compounds also target the ErbB2 receptor but differ in their mechanisms of action and therapeutic applications. For example, trastuzumab is a monoclonal antibody that binds to the extracellular domain of the ErbB2 receptor, while lapatinib is a small molecule inhibitor that targets the intracellular kinase domain .
Properties
Molecular Formula |
C15H14N4O |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
5-(4-phenoxyphenyl)triazolidine-4-carbonitrile |
InChI |
InChI=1S/C15H14N4O/c16-10-14-15(18-19-17-14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9,14-15,17-19H |
InChI Key |
HMCHLSPVUJXKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C(NNN3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)
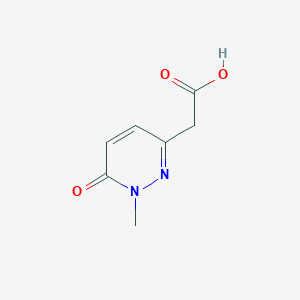
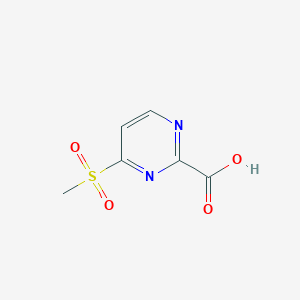
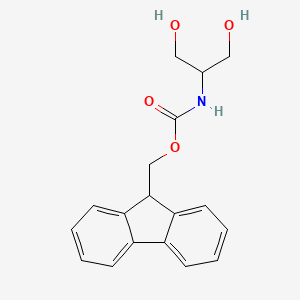
![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)
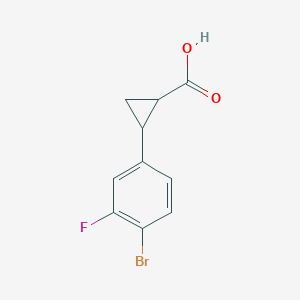
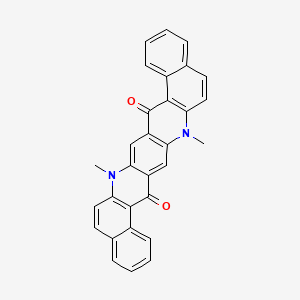
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)
